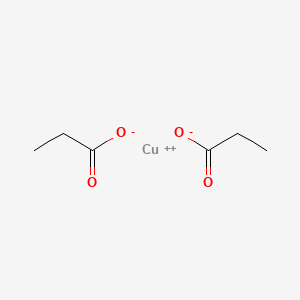

Cupric propionate

Descripción general

Descripción

Cupric propionate, also known as copper(II) propionate, is an organometallic compound with the chemical formula ( \text{Cu(C_2H_5COO)_2} ). It is a blue-green crystalline solid that is soluble in water and organic solvents. This compound is part of the broader family of copper carboxylates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric propionate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with propionic acid. The reaction typically occurs under reflux conditions to ensure complete dissolution and reaction of the copper source with the acid. The general reaction is as follows: [ \text{CuO} + 2\text{C_2H_5COOH} \rightarrow \text{Cu(C_2H_5COO)_2} + \text{H_2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium propionate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration. The reaction is as follows: [ \text{CuSO_4} + 2\text{C_2H_5COONa} \rightarrow \text{Cu(C_2H_5COO)_2} + \text{Na_2SO_4} ]

Análisis De Reacciones Químicas

Thermal Decomposition Reactions

Cupric propionate undergoes thermal decomposition in distinct stages, influenced by atmosphere, humidity, and physical state (film vs. powder):

Decomposition Pathways

-

Mechanistic Insights :

Hydrolysis and Corrosion Reactions

This compound participates in surface corrosion mechanisms when exposed to propionic acid vapors:

Corrosion Mechanism

-

Initial Oxidation :

-

Propionate Formation :

Electrochemical Data

| Condition | Corrosion Potential (V vs. SCE) | Dominant Phase |

|---|---|---|

| 20 ppmv acid | 0.2 | Basic propionate |

| 120 ppmv acid | -0.1 | Cu(CH₃CH₂COO)₂·H₂O |

Catalytic Activity in Hydrogen Activation

This compound acts as a homogeneous catalyst in H₂ activation, outperforming other copper carboxylates:

Reactivity Trends

| Catalyst | Relative Activity (k, L·mol⁻¹·s⁻¹) | Conditions |

|---|---|---|

| Cu(CH₂CH₂COO)₂ | 6.0 × 10⁻³ | 100°C, O₂ |

| Cu(CH₃COO)₂ | 5.0 × 10⁻³ | 100°C, O₂ |

| Cu(SO₄) | 1.2 × 10⁻³ | 110°C, O₂ |

-

Mechanism : Undissociated Cu(CH₂CH₂COO)₂ facilitates H₂ heterolysis via ligand-assisted electron transfer .

Coordination Chemistry

This compound forms diverse coordination complexes with nitrogen/oxygen donors:

Structural Parameters

| Complex | Cu–O Bond Length (Å) | Cu–N Bond Length (Å) | Geometry |

|---|---|---|---|

| [Cu(dmp)₂(hmta)₂(H₂O)] (1) | 2.193 (O), 1.956–1.976 (O) | 2.116–2.128 (N) | Distorted octahedral |

| [Cu(Pr)₂(H₂O)] | 1.965–1.976 | – | Square-planar |

Structural and Spectroscopic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Cupric propionate serves as a precursor in the synthesis of various copper-containing compounds and materials. Its role in catalysis is particularly noteworthy:

- Superconductors and Semiconductors : this compound is utilized in the preparation of high-temperature superconductors, such as YBa2Cu3O7 (YBCO). The compound acts as a source of copper during the synthesis process, contributing to the formation of the desired crystalline structures necessary for superconductivity .

- Thermal Decomposition Studies : Research has demonstrated that this compound undergoes thermal decomposition, which can be monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This property is crucial for understanding its behavior in various thermal applications .

Agricultural Applications

In agriculture, this compound is investigated for its potential as a fungicide and bactericide:

- Fungicidal Properties : Studies have shown that copper-based compounds can effectively control fungal pathogens in crops. This compound's efficacy in preventing diseases in plants such as grapes and citrus is under evaluation .

- Soil Health : The compound may also play a role in enhancing soil health by providing essential copper ions that are vital for plant growth and development.

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor:

- Corrosion Mechanism : Research indicates that this compound can form protective layers on copper surfaces when exposed to corrosive environments. The interaction between copper and organic acids like propionic acid leads to the formation of stable corrosion products that can mitigate further deterioration .

- Industrial Applications : Its application in industries where copper components are prevalent can help prolong the lifespan of equipment and reduce maintenance costs.

Material Science

In material science, this compound is used in the development of advanced materials:

- Thin Films : The compound can be deposited as thin films on substrates for electronic applications. The properties of these films are critical for developing sensors and other electronic devices .

- Nanostructures : this compound is also explored for creating nanostructured materials that exhibit unique electrical and optical properties, making them suitable for various technological applications.

Summary Table of Applications

Case Studies

- Synthesis of YBCO Superconductors :

-

Corrosion Studies :

- A study evaluated the corrosion rates of copper coupons exposed to environments containing varying concentrations of propionic acid. Results indicated that this compound significantly reduced corrosion rates compared to untreated samples, highlighting its potential as an effective corrosion inhibitor .

- Agricultural Trials :

Mecanismo De Acción

The mechanism of action of cupric propionate involves its ability to interact with biological molecules and catalyze redox reactions. Copper ions can participate in electron transfer processes, which are crucial for various biochemical pathways. The molecular targets include enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense, respectively.

Comparación Con Compuestos Similares

Cupric Acetate: ( \text{Cu(C_2H_3O_2)_2} )

Cupric Formate: ( \text{Cu(HCOO)_2} )

Cupric Butyrate: ( \text{Cu(C_3H_7COO)_2} )

Each of these compounds has distinct characteristics that make them suitable for specific applications, but cupric propionate’s unique ligand structure provides it with particular advantages in certain contexts.

Actividad Biológica

Cupric propionate, a coordination compound formed from copper(II) ions and propionic acid, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, DNA binding capabilities, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through the reaction of cupric hydroxide with propionic acid. The typical synthesis involves refluxing 9.8 g (0.1 mol) of cupric hydroxide with 14.8 g (0.2 mol) of propionic acid in 100 ml of water . The resulting compound exhibits unique structural characteristics that contribute to its biological activity.

Table 1: Synthesis Parameters of this compound

| Component | Amount |

|---|---|

| Cupric Hydroxide | 9.8 g (0.1 mol) |

| Propionic Acid | 14.8 g (0.2 mol) |

| Water | 100 ml |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain copper coordination compounds, including this compound, show cytotoxic activity comparable to or exceeding that of established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A278cis | < 10 | More cytotoxic than cisplatin |

| MRC-5 | > 100 | Less toxic than cisplatin |

DNA Binding Affinity

This compound has been shown to interact with DNA, influencing its conformation and potentially leading to cytotoxic effects. The binding studies indicate that while the interaction is relatively minor compared to other copper complexes, it still induces changes in DNA structure that could be leveraged for therapeutic purposes .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has indicated that copper complexes can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents . The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage bacterial cellular components.

Study on Cancer Treatment

In a notable case study published in MDPI, researchers evaluated the efficacy of this compound in treating resistant cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in these cells, suggesting its potential as a novel anticancer agent .

Environmental Impact Assessment

A study conducted on the environmental impact of copper compounds, including this compound, highlighted their degradation pathways and potential hazards. The research emphasized the need for understanding the metabolism and environmental behavior of such compounds due to their widespread use in agriculture and industry .

Propiedades

IUPAC Name |

copper;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Cu/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJJVTQGPPWQFS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20528216 | |

| Record name | Copper(2+) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-74-1 | |

| Record name | Cupric propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5OQP4HQ2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.